2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine
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Overview
Description
2-Methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with methoxy and methyl groups, as well as an oxadiazole ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might begin with the synthesis of the oxadiazole ring, followed by its attachment to the pyrimidine core through a series of condensation and cyclization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the oxadiazole ring can produce amines or alcohols .
Scientific Research Applications
2-Methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic applications due to its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it could bind to active sites of enzymes, altering their activity and affecting downstream processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: This compound shares structural similarities with the presence of methoxy and oxadiazole groups.
5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles: These compounds have similar methoxyphenyl groups and exhibit comparable biological activities.
Uniqueness
What sets 2-methoxy-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-12(8-16-15(17-9)21-3)14-18-13(19-22-14)10-5-4-6-11(7-10)20-2/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPIKKCOYKTYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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